molecular formula C12H13N3O3 B400145 5-nitro-4-(4-propoxyphenyl)-1H-imidazole CAS No. 65447-43-0

5-nitro-4-(4-propoxyphenyl)-1H-imidazole

Cat. No.: B400145
CAS No.: 65447-43-0
M. Wt: 247.25g/mol
InChI Key: HJRUECYWQSFJBD-UHFFFAOYSA-N
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Description

5-Nitro-4-(4-propoxyphenyl)-1H-imidazole is a nitro-substituted imidazole derivative featuring a 4-propoxyphenyl group at position 4 and a nitro (-NO₂) group at position 5 of the imidazole ring. Imidazole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

CAS No.

65447-43-0

Molecular Formula

C12H13N3O3

Molecular Weight

247.25g/mol

IUPAC Name

5-nitro-4-(4-propoxyphenyl)-1H-imidazole

InChI

InChI=1S/C12H13N3O3/c1-2-7-18-10-5-3-9(4-6-10)11-12(15(16)17)14-8-13-11/h3-6,8H,2,7H2,1H3,(H,13,14)

InChI Key

HJRUECYWQSFJBD-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=C(NC=N2)[N+](=O)[O-]

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=C(N=CN2)[N+](=O)[O-]

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=C(N=CN2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The position and nature of substituents on the imidazole ring critically influence chemical reactivity and biological activity:

Compound Name Substituents Key Features Reference
5-Nitro-4-(4-propoxyphenyl)-1H-imidazole 4-(4-propoxyphenyl), 5-NO₂ Propoxyphenyl enhances lipophilicity; nitro group may act as a hydrogen-bond acceptor. N/A
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 4-(chloromethylphenyl), 1,2-dimethyl Chloromethyl group increases electrophilicity; dimethyl groups may sterically hinder interactions.
4-Ethoxy-1,2-dimethyl-5-nitro-1H-imidazole 4-ethoxy, 1,2-dimethyl Ethoxy group improves solubility; dimethyl groups reduce ring flexibility.
4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole Trifluoromethyl and nitro on phenyl ring Electron-withdrawing CF₃ group stabilizes the aromatic system; enhances metabolic stability.

Key Observations :

  • Nitro groups at position 5 are common in bioactive imidazoles, acting as hydrogen-bond acceptors or participating in redox reactions .

Key Observations :

  • Protonitazene , a benzimidazole analog, shares the 4-propoxyphenyl group but lacks therapeutic utility, emphasizing the importance of the imidazole core for specificity .

Physicochemical Data :

Property 5-Nitro-4-(4-propoxyphenyl)-1H-imidazole (Predicted) 4-Ethoxy-1,2-dimethyl-5-nitro-1H-imidazole
Molecular Weight ~275 g/mol 185.18 g/mol
LogP (Lipophilicity) ~3.5 (high) ~1.8 (moderate)
Hydrogen Bond Acceptors 4 (NO₂, imidazole N) 3 (NO₂, ethoxy O)

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